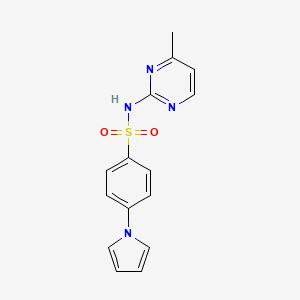

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various strategies, including condensation reactions and heterocyclization. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide showcases a typical process involving π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network (Mohamed-Ezzat, Kariuki, & Azzam, 2023). Another example is the synthesis of 4-(N-(pyrimidin-2-yl)benzenesulfonamide derivatives through condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized using FTIR, 1HNMR, and UV-Visible spectroscopy (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Molecular Structure Analysis

Molecular structure analysis of compounds like N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide is crucial for understanding their chemical behavior. Crystal structure analysis often reveals significant interactions such as π–π interactions and hydrogen bonds that contribute to the stability and properties of these compounds. For example, a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, displays molecular chains formed by π–π interactions and hydrogen-bonding interactions (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, primarily due to their functional groups. They can act as intermediates in the synthesis of more complex molecules, exhibit antimicrobial activity, and serve as inhibitors for enzymes like carbonic anhydrases (Sūdžius et al., 2010). The presence of both sulfonamide and pyrimidinyl groups allows for versatile reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, are closely related to their molecular structure. The crystal packing and intermolecular interactions influence these properties, as seen in related compounds studied through crystallography (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Researchers have developed methods for synthesizing novel derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, focusing on creating compounds with potential antimicrobial and anticancer properties. For instance, Hassan et al. (2009) synthesized several pyrrolo[2,3-d]pyrimidine derivatives, showing promising results against various bacterial and fungal strains (Hassan et al., 2009). Similarly, Parajapati and Goswami (2016) focused on heterocyclization of Schiff bases, leading to the development of compounds with antibacterial activities (Parajapati & Goswami, 2016).

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic analysis of these compounds have been extensively studied to understand their stability, electronic structures, and potential biological activity. Mansour and Ghani (2013) conducted a comprehensive structural study on a specific sulfamethazine Schiff-base, providing insights into its electronic structure and potential for biological activity based on quantum chemical calculations (Mansour & Ghani, 2013).

Antimicrobial and Anticancer Activities

Some derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide have been evaluated for their antimicrobial and anticancer activities. Pecorari et al. (1987) synthesized derivatives with slight antimycotic activity against Candida strains (Pecorari et al., 1987). Additionally, Żołnowska et al. (2018) explored the anticancer potential of these compounds against various human tumor cell lines, identifying derivatives with potent anticancer activity (Żołnowska et al., 2018).

Material Science Applications

In materials science, the first hyperpolarizability of sulfonamide amphiphiles, including derivatives of N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, has been investigated for their potential in nonlinear optics. Kucharski et al. (1999) evaluated the hyperpolarizability of these compounds, finding significant values that suggest potential applications in the development of optical materials (Kucharski et al., 1999).

Eigenschaften

IUPAC Name |

N-(4-methylpyrimidin-2-yl)-4-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-12-8-9-16-15(17-12)18-22(20,21)14-6-4-13(5-7-14)19-10-2-3-11-19/h2-11H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFAVSCRATUWML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-2-pyrimidinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)